molecular formula C13H9F3O3 B11852296 2-(Trifluoromethoxy)naphthalene-6-acetic acid

2-(Trifluoromethoxy)naphthalene-6-acetic acid

Katalognummer: B11852296
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: KNMCBNTTZWBOQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethoxy)naphthalene-6-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-6-acetic acid typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetic acid moiety. One common method involves the use of trifluoromethoxy reagents in a nucleophilic aromatic substitution reaction with a suitable naphthalene derivative. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-6-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethoxy)naphthalene-6-acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(Trifluoromethoxy)benzoic acid
  • 2-(Trifluoromethoxy)phenylacetic acid
  • 2-(Trifluoromethoxy)benzyl alcohol

Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-6-acetic acid is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This can enhance its binding affinity to certain molecular targets and increase its effectiveness in various applications .

Eigenschaften

Molekularformel

C13H9F3O3

Molekulargewicht

270.20 g/mol

IUPAC-Name

2-[6-(trifluoromethoxy)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-4-3-9-5-8(6-12(17)18)1-2-10(9)7-11/h1-5,7H,6H2,(H,17,18)

InChI-Schlüssel

KNMCBNTTZWBOQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.